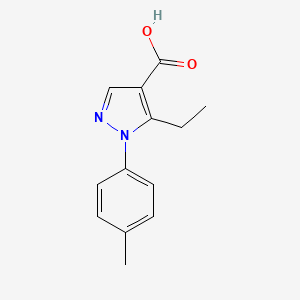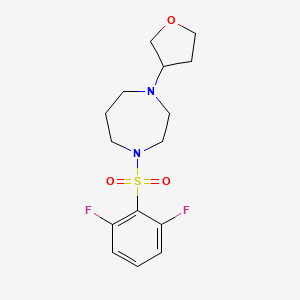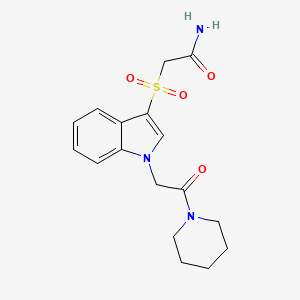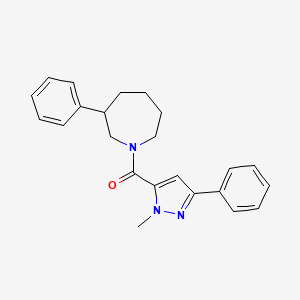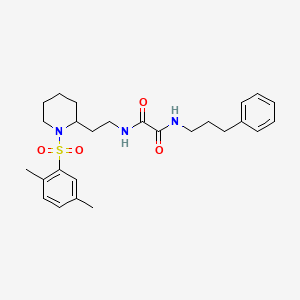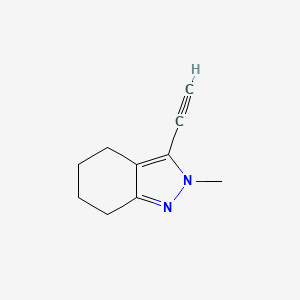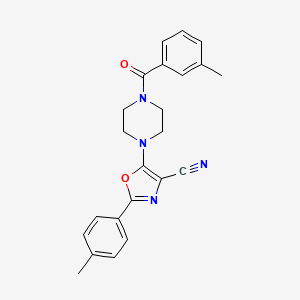
5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the oxazole family and has been shown to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structures incorporating elements similar to 5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial activities. For instance, novel oxazolidinones and triazole derivatives have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, showcasing the potential of such compounds in addressing resistant microbial strains (Phillips et al., 2009); (Bektaş et al., 2007).
Anticonvulsant and Anti-inflammatory Applications
Research into related compounds suggests potential anticonvulsant and anti-inflammatory properties. For example, certain piperazine-oxadiazole derivatives have been synthesized and shown to possess significant anticonvulsant activity, indicating the potential therapeutic applications of such compounds in neurological disorders (Harish et al., 2014).
Synthesis Methodologies
The synthetic methodologies employed in the creation of related compounds, such as microwave-assisted synthesis and multi-component reactions, highlight the chemical versatility and potential for the development of novel therapeutic agents incorporating the 5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile scaffold (Mahesh et al., 2004).
properties
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-8-18(9-7-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-5-3-4-17(2)14-19/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXFMLOQKBAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(3-Methylbenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2867260.png)
![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)
![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2867267.png)
